molecular formula C19H27NO5 B13051528 Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate

Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate

Katalognummer: B13051528
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: ZBIYEYNPCDZWNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a phenyl ring with hydroxy, methoxycarbonyl, and methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with methyl 2,4-dihydroxybenzoate, which is reacted with triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran under nitrogen atmosphere. The mixture is then treated with 1-Boc-4-hydroxypiperidine and further processed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxycarbonyl group would produce a primary alcohol.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 4-(3-hydroxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C19H27NO5

Molekulargewicht

349.4 g/mol

IUPAC-Name

tert-butyl 4-(2-hydroxy-4-methoxycarbonyl-3-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO5/c1-12-14(17(22)24-5)6-7-15(16(12)21)13-8-10-20(11-9-13)18(23)25-19(2,3)4/h6-7,13,21H,8-11H2,1-5H3

InChI-Schlüssel

ZBIYEYNPCDZWNC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1O)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.